molecular formula C20H21FN6O B605015 LOXO-195 R racemate CAS No. 1350884-56-8

LOXO-195 R racemate

Cat. No.: B605015
CAS No.: 1350884-56-8
M. Wt: 380.43
InChI Key: OEBIHOVSAMBXIB-RGUGMKFQSA-N
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Description

LOXO-195 R racemate, also known as selitrectinib, is a next-generation selective inhibitor of tropomyosin receptor kinase (TRK). It was developed to overcome resistance to first-generation TRK inhibitors in patients with TRK fusion-positive cancers. TRK fusions are genetic alterations that can drive the growth of various cancers by producing constitutively active TRK proteins.

Scientific Research Applications

LOXO-195 R racemate has significant applications in scientific research, particularly in the fields of oncology and pharmacology. It is used to study the mechanisms of resistance to TRK inhibitors and to develop new therapeutic strategies for TRK fusion-positive cancers. Additionally, it serves as a tool compound in preclinical studies to understand the role of TRK signaling in cancer and other diseases.

Mechanism of Action

LOXO-195 R racemate works by inhibiting the activity of TRK proteins, even if a tumor has acquired NTRK resistance mutations . This makes it potentially effective in treating cancers that have become resistant to first-generation TRK inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LOXO-195 R racemate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure.

Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes rigorous quality control measures to meet pharmaceutical standards. The exact methods are proprietary and protected by patents.

Chemical Reactions Analysis

Types of Reactions: LOXO-195 R racemate primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation, which are facilitated by enzymes such as cytochrome P450.

Common Reagents and Conditions: The metabolic reactions of this compound involve common biological reagents, including enzymes and cofactors. The conditions for these reactions are physiological, occurring within the human body at normal body temperature and pH.

Major Products Formed: The major products formed from the metabolic reactions of this compound are various metabolites that are excreted from the body. These metabolites are typically less active or inactive compared to the parent compound.

Comparison with Similar Compounds

Similar Compounds:

  • Larotrectinib: A first-generation TRK inhibitor that is highly selective for TRK proteins.
  • Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK proteins.

Uniqueness: LOXO-195 R racemate is unique in its ability to overcome resistance to first-generation TRK inhibitors. It maintains potency against multiple TRK kinase domain mutations, making it a valuable option for patients who have developed resistance to other TRK inhibitors.

Properties

IUPAC Name

(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIHOVSAMBXIB-RGUGMKFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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